3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

Regioselective synthesis Electrophilic bromination Imidazo[1,2-b]pyridazine

Medicinal chemists need regioselective building blocks for kinase SAR. This polyhalogenated imidazo[1,2-b]pyridazine solves orthogonal functionalization challenges. - **Br at C-3** for Suzuki coupling; **Cl at C-6** inert under Pd conditions → sequential derivatization - **2-Methyl group** ensures exclusive C-3 bromination (90% yield) vs. C-8 regioisomers - **+0.21 LogP** vs. non-methylated analog for permeability tuning in PI3K/DYRK1A campaigns - DNA-encoded library (DEL) compatible; no protecting groups required

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
CAS No. 18112-31-7
Cat. No. B178490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
CAS18112-31-7
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC(=N2)Cl)Br
InChIInChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3
InChIKeyLHUSNTKCDGCCOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Core Identity and Classification


3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 18112-31-7) is a polyhalogenated fused heterocycle belonging to the imidazo[1,2-b]pyridazine family—a privileged scaffold extensively employed in kinase inhibitor drug discovery [1]. With the molecular formula C7H5BrClN3 and a molecular weight of 246.49 g/mol, it features a 2-methyl substituent alongside bromine at C-3 and chlorine at C-6, a specific substitution pattern that provides dual-halogen orthogonal reactivity for sequential derivatization via cross-coupling and nucleophilic aromatic substitution [2]. The compound is commercially available at purities of 97–99% from multiple suppliers and is referenced in key pharmaceutical patents, notably Novartis AG's WO2008/052733 covering 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines as PI3K lipid kinase inhibitors [3].

Why In-Class Halides Cannot Substitute for This Scaffold


Interchanging 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine with structurally similar imidazo[1,2-b]pyridazine halides—such as the 8-bromo regioisomer (CAS 1298031-94-3), the non-methylated 3-bromo-6-chloro analog (CAS 13526-66-4), or the 3,6-dichloro variant (CAS 1934772-24-3)—introduces divergent reactivity, patent scope, and physicochemical properties. The 2-methyl group on the target compound exerts a directing effect during electrophilic aromatic substitution, ensuring bromination occurs exclusively at C-3 rather than C-8, a regioselectivity that the 8-bromo isomer cannot provide in downstream cross-coupling sequences [1]. Furthermore, the Br/Cl dual-halogen pattern enables chemoselective sequential functionalization (Suzuki at C-3 followed by SNAr at C-6), a synthetic advantage lost with the 3,6-dichloro analog where both halogens are chlorides of similar reactivity [2]. The 2-methyl group also contributes a LogP increase of approximately 0.21 units relative to the non-methylated comparator, altering solubility and membrane partitioning behavior relevant to biological assay design [3].

Quantitative Differentiation vs. Closest Analogs


Regioselective C-3 Bromination vs. Isomeric Mixtures

Bromination of 6-chloro-2-methylimidazo[1,2-b]pyridazine with N-bromosuccinimide (NBS, 1.2 equiv) in chloroform at room temperature for 15 hours yields exclusively the 3-bromo product in 90% isolated yield (2.64 g from 2.00 g starting material) . In contrast, electrophilic bromination of imidazo[1,2-b]pyridazines lacking a 2-substituent typically yields mixtures of 3- and 8-substituted products requiring chromatographic separation and reducing effective yield [1]. The 2-methyl group electronically activates the imidazole ring and sterically shields the 8-position, enforcing regioselective C-3 functionalization.

Regioselective synthesis Electrophilic bromination Imidazo[1,2-b]pyridazine

LogP Increase vs. Non-Methylated Analog

The 2-methyl substituent increases the computed LogP of the target compound to 2.36, compared with LogP = 2.15 for the non-methylated analog 3-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4), while both compounds share an identical polar surface area (PSA) of 30.19 Ų [1][2]. This LogP elevation of approximately 0.21 log units corresponds to a roughly 1.6-fold increase in predicted octanol-water partition coefficient, enhancing membrane permeability potential without altering hydrogen-bonding capacity.

Lipophilicity Physicochemical property ADME prediction

Patent-Cited PI3K Inhibitor Intermediate

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is specifically cited in Novartis patent WO2008/052733 A1 (page 81) as a key synthetic intermediate for preparing 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines claimed as PI3K lipid kinase inhibitors [1]. The patent explicitly teaches that the 2-methyl group is integral to the general formula (I) pharmacophore, distinguishing this series from earlier imidazo[1,2-b]pyridazine kinase inhibitors lacking the 2-methyl motif [2]. The 3-bromo substituent serves as the point of diversification via Pd-catalyzed cross-coupling to install aryl or heteroaryl groups at C-3, while the 6-chloro group enables subsequent functionalization.

PI3K inhibitor Patent intermediate Kinase drug discovery

Recyclable Brominating Agent for Alkaloid Substrates

US Patent 4,609,731 discloses that 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine can be converted into a bromine complex (by treatment with excess bromine in concentrated acetic acid) that serves as a mild, selective brominating agent for ergot alkaloids such as α-ergocryptine [1]. After the bromination reaction, the spent reagent can be recovered as the de-brominated 6-chloro-2-methylimidazo[1,2-b]pyridazine precipitate and reconverted to the active bromine complex, enabling reagent recycling [1]. This application is unique to the 3-bromo-6-chloro-2-methyl substitution pattern: the 8-bromo regioisomer (CAS 1298031-94-3) is not described for this use, nor are the non-methylated or dichloro analogs.

Brominating agent Ergot alkaloid Synthetic methodology

Orthogonal Br/Cl Reactivity for Sequential Derivatization

The target compound presents a C-3 bromine atom—highly reactive in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig)—alongside a C-6 chlorine atom that is substantially less reactive under standard cross-coupling conditions but amenable to nucleophilic aromatic substitution (SNAr) [1]. For the non-methylated analog 3-bromo-6-chloroimidazo[1,2-b]pyridazine, C-6 amination with primary or secondary alkylamines (CsF, BnNEt₃Cl, DMSO, 100 °C, 24 h) proceeds in 79–98% isolated yield (average 92%) while leaving the C-3 bromine intact [2]. In contrast, the 3,6-dichloro analog (CAS 1934772-24-3) lacks this chemoselectivity advantage, as both C-Cl bonds exhibit comparable reactivity, complicating sequential derivatization and often requiring protecting group strategies [3].

Chemoselective cross-coupling Sequential functionalization Suzuki-Miyaura

High-Value Application Scenarios


PI3K Inhibitor Library Synthesis

Medicinal chemistry teams pursuing PI3K lipid kinase inhibitors within the chemical space claimed by Novartis patent WO2008/052733 require 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine as the foundational building block. The 90% reliable bromination yield and exclusive C-3 regioselectivity ensure consistent intermediate supply , while the orthogonal Br/Cl reactivity enables systematic SAR exploration: Suzuki coupling at C-3 to vary the aryl/heteroaryl group, followed by SNAr at C-6 to introduce amine diversity—all without protecting group chemistry [1].

Ergot Alkaloid Derivatization with Recyclable Bromine Complex

Research groups synthesizing brominated ergot alkaloid derivatives (e.g., for dopamine receptor ligand development or pharmaceutical impurity profiling) can employ the bromine complex generated from 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine as a mild, selective brominating agent [2]. The reagent's recyclability—via re-bromination of the recovered 6-chloro-2-methylimidazo[1,2-b]pyridazine precipitate—offers operational cost and waste reduction advantages over stoichiometric NBS or Br₂-based protocols, which is particularly relevant for process chemistry scale-up.

Kinase Scaffold-Hopping and Selectivity Profiling

Given the established role of the imidazo[1,2-b]pyridazine core in targeting kinases such as CDK2, DYRK1A, CLK1/4, and PfCLK1 with nanomolar potency (e.g., compound 20a: IC₅₀ = 32–82 nM across four kinases) [3], procurement of the 2-methyl-3-bromo-6-chloro derivative enables scaffold-hopping studies comparing 2-methyl vs. 2-H analogs. The +0.21 LogP differential relative to the non-methylated comparator may translate to measurable differences in cellular permeability, target engagement, and off-target profiles, making this compound essential for rigorous SAR campaigns that aim to decouple potency from physicochemical properties.

Sequential Derivatization for DNA-Encoded Libraries

The orthogonal Br/Cl reactivity of 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine makes it particularly well-suited for DNA-encoded library (DEL) construction, where sequential on-DNA reactions must proceed with high chemoselectivity to maintain library fidelity [1]. The C-3 bromide undergoes efficient Suzuki coupling while the C-6 chloride remains inert under standard Pd-catalyzed conditions, enabling a two-step diversification sequence that avoids cross-reactivity and protecting group steps—critical for DEL applications where each synthetic operation is constrained by DNA compatibility and yield requirements.

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